Cas no 68755-40-8 (6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine)

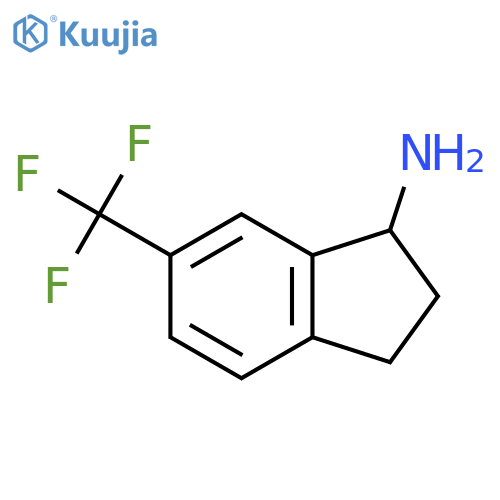

68755-40-8 structure

商品名:6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

CAS番号:68755-40-8

MF:C10H10F3N

メガワット:201.188313007355

MDL:MFCD12761524

CID:2187924

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine 化学的及び物理的性質

名前と識別子

-

- 6-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine

- 6-trifluoromethyl-1-aminoindane

- ZLXDFXSCHGSKFJ-UHFFFAOYSA-N

- 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

-

- MDL: MFCD12761524

- インチ: 1S/C10H10F3N/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9H,2,4,14H2

- InChIKey: ZLXDFXSCHGSKFJ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC2=C(C=1)C(CC2)N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 214

- トポロジー分子極性表面積: 26

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T899663-100mg |

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |

68755-40-8 | 100mg |

$ 340.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637991-250mg |

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |

68755-40-8 | 98% | 250mg |

¥4410.00 | 2024-05-03 | |

| eNovation Chemicals LLC | D484159-1g |

6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl |

68755-40-8 | 95% | 1g |

$795 | 2023-09-04 | |

| TRC | T899663-10mg |

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |

68755-40-8 | 10mg |

$ 70.00 | 2022-06-02 | ||

| TRC | T899663-50mg |

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |

68755-40-8 | 50mg |

$ 230.00 | 2022-06-02 | ||

| Chemenu | CM269586-1g |

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |

68755-40-8 | 95% | 1g |

$*** | 2023-03-31 | |

| Alichem | A079000846-1g |

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |

68755-40-8 | 95% | 1g |

$766.12 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637991-1g |

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |

68755-40-8 | 98% | 1g |

¥8820.00 | 2024-05-03 | |

| Crysdot LLC | CD12042825-1g |

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |

68755-40-8 | 95+% | 1g |

$673 | 2024-07-24 |

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

4. Water

68755-40-8 (6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬